Fmoc-3-nitro-D-phenylalanine
Overview
Description
Fmoc-3-nitro-D-phenylalanine is a chemical compound with the molecular formula C24H20N2O6 . It has a molecular weight of 432.44 g/mol . The IUPAC name for this compound is ®-2- ((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-3- (3-nitrophenyl)propanoic acid .
Synthesis Analysis
The synthesis of this compound-based hydrogels has been reported in the literature . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Chemical Reactions Analysis
This compound is known to participate in the formation of hydrogels through self-assembly . The final material obtained is deeply dependent on the preparation method .
Physical And Chemical Properties Analysis
This compound is a white solid/powder . It has a molecular weight of 432.4 g/mol . The compound has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .
Scientific Research Applications
Self-Assembly and Hydrogelation Properties : Fmoc-protected aromatic amino acids, like Fmoc-phenylalanine derivatives, are noted for their efficient self-assembly and hydrogelation in aqueous solvents. Studies have shown that the introduction of halogen substituents on the aromatic side-chain of these amino acids significantly enhances their self-assembly into amyloid-like fibrils, which in turn promotes hydrogelation (Ryan et al., 2010).
Application in Tissue Engineering : The potential of Fmoc-short peptides, including Fmoc-halogenated phenylalanine, in tissue engineering has been explored. These hydrogels formed by halogenated Fmoc-phenylalanine exhibit superior gelation properties and are being considered for applications in cell cultures and drug delivery (Wang et al., 2013).
Nanotube Formation by Cation-Modified Derivatives : C-terminal cation-modified Fmoc-Phe derivatives exhibit unique self-assembly behavior, forming novel nanotube structures at higher concentrations. These structures are dependent on the positive charge at the C-terminus and offer insights into the role of structural modifications in hydrogelation (Rajbhandary et al., 2017).
Influence of C-terminal Modification on Hydrogelation : The effect of C-terminal modifications on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives has been studied. Alterations to the C-terminal group's hydrophobicity and hydrogen bond capacity significantly impact the self-assembly and stability of the resultant hydrogels (Ryan et al., 2011).
Antibacterial Composite Materials : The use of Fmoc-pentafluoro-l-phenylalanine-OH in the development of antibacterial and anti-inflammatory composite materials showcases the broad applicability of Fmoc-protected amino acids in biomedical materials. These materials demonstrate significant antibacterial properties while maintaining biocompatibility (Schnaider et al., 2019).
Safety and Hazards
Fmoc-3-nitro-D-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Mechanism of Action
Target of Action
It’s known that fmoc-protected amino acids like fmoc-3-nitro-d-phenylalanine are commonly used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in biological processes.
Mode of Action
It’s known that fmoc-protected amino acids can interact with their targets through non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules, thereby affecting their biological activities.
Biochemical Pathways
Given its role in peptide synthesis , it’s plausible that this compound could affect protein synthesis and related biochemical pathways.
Result of Action
A study on a similar compound, fmoc-phenylalanine, showed that it has antibacterial activity against gram-positive bacteria
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
Fmoc-3-nitro-D-phenylalanine plays a significant role in biochemical reactions. It is part of the class of short aromatic peptides known for their eminent supramolecular self-assembly . The aromaticity of the Fmoc group improves the association of peptide building blocks
Cellular Effects
Some studies have shown that related compounds, such as Fmoc-phenylalanine, have antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This antibacterial activity is predominantly due to its release from the hydrogel
Molecular Mechanism
The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZJKKIJYRJIN-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426510 | |
Record name | Fmoc-3-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478183-71-0 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478183-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-3-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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